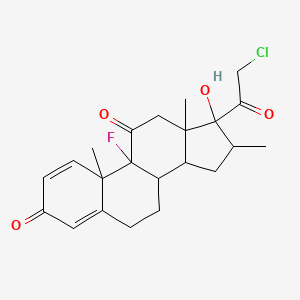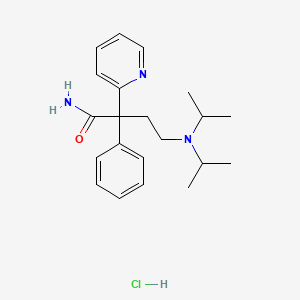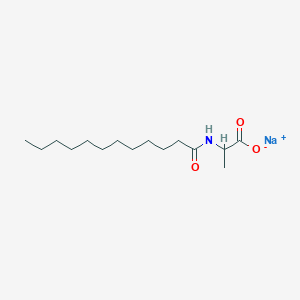
Einecs 266-337-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3,3’-methylenebis[5-methyloxazolidine] typically involves the reaction of formaldehyde with 5-methyloxazolidine under controlled conditions. The reaction is carried out in the presence of a catalyst, often an acid or base, to facilitate the formation of the methylene bridge between the two oxazolidine rings. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
3,3’-methylenebis[5-methyloxazolidine] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the methylene bridge, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-methylenebis[5-methyloxazolidine] has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a cross-linking agent in the study of protein structures.
Medicine: Research explores its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of polymers and resins, providing enhanced stability and durability.
Mechanism of Action
The mechanism of action of 3,3’-methylenebis[5-methyloxazolidine] involves its ability to form stable cross-links between molecules. This cross-linking capability is due to the presence of reactive methylene groups that can interact with various functional groups in target molecules. The molecular targets and pathways involved include interactions with amine and hydroxyl groups, leading to the formation of stable covalent bonds .
Comparison with Similar Compounds
3,3’-methylenebis[5-methyloxazolidine] can be compared with other similar compounds such as:
Bisoxazolidines: These compounds also contain oxazolidine rings but differ in the nature of the linking group.
Methylenebisoxazolidines: Similar to 3,3’-methylenebis[5-methyloxazolidine], these compounds have methylene bridges but may vary in the substitution pattern on the oxazolidine rings.
The uniqueness of 3,3’-methylenebis[5-methyloxazolidine] lies in its specific substitution pattern and the resulting chemical properties, which make it particularly useful in applications requiring stable cross-linking .
Properties
CAS No. |
66375-39-1 |
|---|---|
Molecular Formula |
C16H23NO4S |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-aminoethanol;5-butylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C14H16O3S.C2H7NO/c1-2-3-6-11-7-4-9-13-12(11)8-5-10-14(13)18(15,16)17;3-1-2-4/h4-5,7-10H,2-3,6H2,1H3,(H,15,16,17);4H,1-3H2 |
InChI Key |
KYQKSJPWPMCTDG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=CC=C(C2=CC=C1)S(=O)(=O)O.C(CO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(R)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B15126276.png)



![(5aR,10aS)-1-ethyl-10a-methyldecahydroazepino[3,2-b]azepin-2(1H)-one hydrochloride](/img/structure/B15126306.png)


![2-Amino-6-[(4-amino-4-carboxybutanoyl)-[4-[(2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]-6-(4-amino-4-carboxybutanoyl)oxycarbonyl-5-oxononanedioic acid](/img/structure/B15126316.png)

![10,30-Dioxa-8,15,28,35-tetrazatridecacyclo[33.5.2.215,21.01,36.02,7.08,40.09,19.013,18.016,21.020,28.022,27.029,39.033,38]tetratetraconta-2,4,6,12,22,24,26,32-octaene](/img/structure/B15126332.png)
![tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate](/img/structure/B15126333.png)
